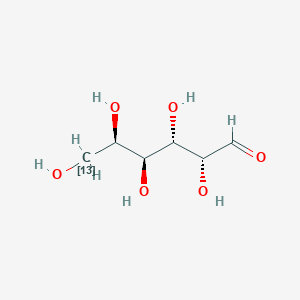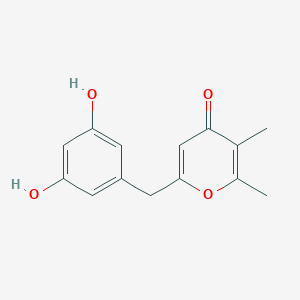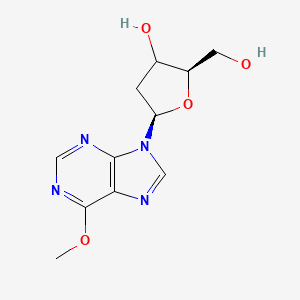
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to naturally occurring nucleosides and is often studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a sugar moiety.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the sugar moiety. This reaction is usually catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions.
Protection and Deprotection: Protective groups are often used to protect reactive hydroxyl groups during the synthesis. These groups are later removed under mild acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography, to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Automated Purification Systems: Advanced purification systems, such as preparative high-performance liquid chromatography, are employed to isolate the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various nucleoside analogs with modified purine bases.
科学研究应用
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of (2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
6-Methoxypurine: A purine derivative with similar functional groups.
Uniqueness
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of a methoxy group at the purine base. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1 |
InChI 键 |
OKUCPECQZYJFRT-SPDVFEMOSA-N |
手性 SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O |
规范 SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


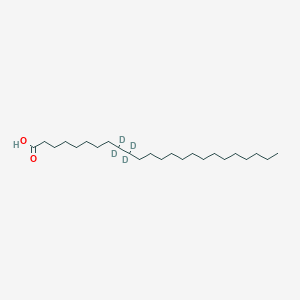
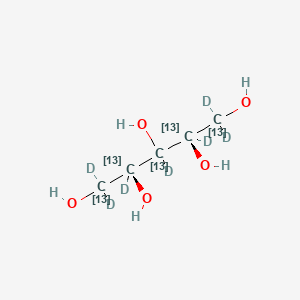
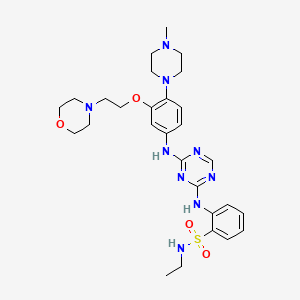

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
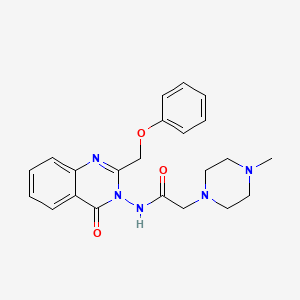
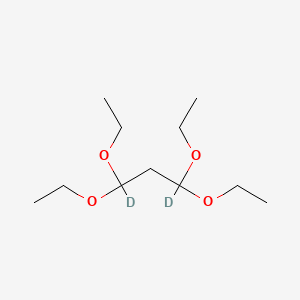

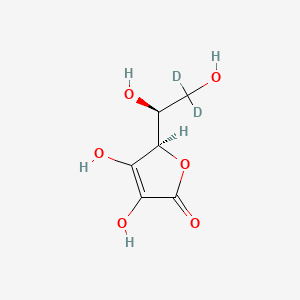
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
